Ethyl 2,2'-Bis(ethoxycarbonyl)-3-phenylpropanoate

Descripción general

Descripción

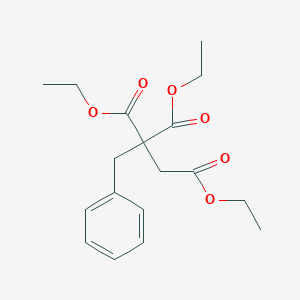

Triethyl 3-phenyl-1,2,2-propanetricarboxylate is a chemical compound with the molecular formula C18H24O6. It is known for its unique structure, which includes three ester groups and a phenyl ring. This compound is used in various chemical reactions and has applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl 3-phenyl-1,2,2-propanetricarboxylate typically involves the esterification of 3-phenyl-1,2,2-propanetricarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of Triethyl 3-phenyl-1,2,2-propanetricarboxylate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality compounds.

Análisis De Reacciones Químicas

Types of Reactions

Triethyl 3-phenyl-1,2,2-propanetricarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Ethyl 2,2'-Bis(ethoxycarbonyl)-3-phenylpropanoate has garnered interest in pharmaceutical research due to its potential as a precursor for the synthesis of bioactive compounds. The presence of multiple ethoxycarbonyl groups and a phenyl group suggests that it may engage in various chemical reactions that can lead to the formation of new medicinal agents.

- Drug Discovery : The compound's structure allows for modifications that can enhance biological activity or target specificity. Similar compounds with triester functionalities have been explored for their biological activities, indicating that derivatives of this compound could be promising candidates for drug development.

- Synthesis of Complex Molecules : Its triester functionality enables it to serve as an intermediate in the synthesis of more complex organic molecules. This makes it valuable in the development of pharmaceuticals that require intricate molecular architectures.

Organic Synthesis

This compound is also utilized in organic synthesis due to its reactivity:

- Reagent in Claisen Condensation : The compound can participate in Claisen condensation reactions, which are fundamental in forming carbon-carbon bonds and synthesizing larger molecules.

- Building Block for Other Compounds : Its ability to undergo various chemical transformations makes it a versatile building block for synthesizing other chemical entities.

Case Studies and Research Findings

While specific case studies focusing exclusively on this compound are scarce, insights can be drawn from related research:

- Synthesis Pathways : Various synthetic methodologies have been documented for producing this compound efficiently while maintaining high purity levels.

- Biological Activity Exploration : Ongoing studies on similar esters have shown promising results regarding their biological activities, suggesting that further exploration of this compound could yield significant findings.

Mecanismo De Acción

The mechanism of action of Triethyl 3-phenyl-1,2,2-propanetricarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release carboxylic acids, which can then participate in further biochemical reactions. The phenyl ring can interact with aromatic receptors and enzymes, influencing biological pathways.

Comparación Con Compuestos Similares

Similar Compounds

Triethyl 2-phenyl-1,1,3-propanetricarboxylate: Similar structure but different positioning of ester groups.

Diethyl 2-benzyl-2-(ethoxycarbonyl)malonate: Another ester compound with a benzyl group.

Uniqueness

Triethyl 3-phenyl-1,2,2-propanetricarboxylate is unique due to its specific arrangement of ester groups and the presence of a phenyl ring, which imparts distinct chemical properties and reactivity compared to similar compounds.

Actividad Biológica

Ethyl 2,2'-Bis(ethoxycarbonyl)-3-phenylpropanoate is a chemical compound with the molecular formula and a molecular weight of 336.38 g/mol. It is classified as an ester and is characterized by its dual ethoxycarbonyl groups and phenyl substitution, which may influence its reactivity and interactions with biological systems. This compound has garnered interest in the fields of organic synthesis and medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The structure of this compound includes:

- Two ethoxycarbonyl groups : These groups may facilitate various chemical reactions, including hydrolysis and esterification.

- A phenyl group : This aromatic component can interact with biological receptors, potentially influencing pharmacological properties.

The compound appears as a colorless liquid and is soluble in chloroform, indicating its utility in organic synthesis where solubility is crucial for reaction efficiency.

Research Findings

- Antimicrobial Activity : Similar compounds have shown promising antimicrobial properties. For instance, esters with phenolic structures have been documented to exhibit activity against various bacterial strains. This compound's structural features may suggest potential efficacy against pathogens, although direct studies are necessary to confirm this.

- Enzyme Inhibition : The presence of ester functionalities suggests that this compound could act as an enzyme inhibitor. Esters are often substrates for enzymes such as esterases and lipases, which could lead to the modulation of metabolic pathways .

- Drug Development Potential : Given its structural characteristics, this compound may serve as a precursor in the synthesis of biologically active molecules. Its dual ethoxycarbonyl groups allow for further derivatization, which is a common strategy in drug design to enhance bioactivity and selectivity .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Diethyl Malonate | C7H12O4 | Simple diester used widely in organic synthesis |

| Ethyl Acetoacetate | C6H10O3 | Known for its role in Claisen condensation reactions |

| Ethyl Benzoylacetate | C10H10O3 | Exhibits different reactivity due to the benzoyl group |

| This compound | C18H24O6 | Dual ethoxycarbonyl groups and phenyl substitution |

This table highlights how this compound stands out due to its complex structure and potential biological interactions compared to simpler esters.

Case Studies

While specific case studies directly involving this compound are scarce, research on related compounds provides insights into its potential applications.

- Synthesis of Bioactive Derivatives : Research has demonstrated that esters can be modified to yield derivatives with enhanced biological activities. For example, modifications leading to increased lipophilicity or altered functional groups can improve drug-like properties .

- Pharmacological Investigations : Studies on similar compounds have indicated that modifications at the phenolic position can significantly affect their antimicrobial and anti-inflammatory activities. These findings suggest that systematic exploration of this compound derivatives could yield valuable pharmacological agents.

Propiedades

IUPAC Name |

triethyl 1-benzylethane-1,1,2-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O6/c1-4-22-15(19)13-18(16(20)23-5-2,17(21)24-6-3)12-14-10-8-7-9-11-14/h7-11H,4-6,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPNRGCZUORVKJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CC1=CC=CC=C1)(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70340304 | |

| Record name | Triethyl 3-phenyl-1,2,2-propanetricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16515-84-7 | |

| Record name | Triethyl 3-phenyl-1,2,2-propanetricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.